molecular formula C20H23N5O3S2 B11302712 N-methyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

N-methyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11302712
M. Wt: 445.6 g/mol
InChI Key: RUAPTSNDSGQQSE-UHFFFAOYSA-N
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Description

N-METHYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a sulfonamide group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the sulfonamide group, and the coupling of the phenylacetamide moiety. Common reagents used in these reactions include azides, alkynes, sulfonyl chlorides, and amines. The reaction conditions often involve the use of catalysts such as copper(I) iodide and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or phenylacetamide moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions can vary widely, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-METHYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-METHYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the triazole ring can interact with metal ions and proteins. These interactions can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, resulting in the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone (NMP): A solvent with similar structural features but different applications.

    N-Methylmorpholine: A cyclic amine used as a solvent and catalyst in organic synthesis.

    2-Methyl-4-nitroimidazole: A compound with similar nitrogen-containing heterocycles but different functional groups.

Uniqueness

N-METHYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE is unique due to its combination of a triazole ring, sulfonamide group, and phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23N5O3S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-methyl-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C20H23N5O3S2/c1-23(16-10-6-4-7-11-16)19(26)15-29-20-22-21-18(24(20)2)14-25(30(3,27)28)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3

InChI Key

RUAPTSNDSGQQSE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N(C)C2=CC=CC=C2)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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